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Compound of Interest

Compound Name: 3-(Aminomethyl)-1H-indazole

Cat. No.: B1286614

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(Aminomethyl)-1H-indazole, a
heterocyclic compound of significant interest in medicinal chemistry. This document details its
chemical properties, synthesis, and biological activities, with a focus on its potential
applications in drug discovery and development.

Core Compound Information

Property Value

Chemical Name 3-(Aminomethyl)-1H-indazole
Synonyms (1H-Indazol-3-yl)methanamine
CAS Number 806640-37-9

Molecular Formula CsHoN3

Molecular Weight 147.18 g/mol

Synthesis and Chemical Properties

The indazole scaffold is a privileged structure in medicinal chemistry due to its ability to act as a
bioisostere of indole and its versatile synthetic handles. The aminomethyl group at the C-3
position of 3-(Aminomethyl)-1H-indazole offers a key site for chemical modification, enabling
the synthesis of diverse derivatives for structure-activity relationship (SAR) studies.
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While a variety of methods exist for the synthesis of the indazole core, a common route to 3-
(Aminomethyl)-1H-indazole involves the reduction of 1H-indazole-3-carbonitrile. A general
workflow for its synthesis is outlined below.

Hydrazine
Hydrate

NaNOz, HCI,
CuCN

Reducing Agent
e.g., LiAlHa or Hz2/Catalyst]

Hydrazine Reaction:
Formation of
3-Amino-1H-indazole

Sandmeyer Reaction:
Conversion to
1H-Indazole-3-carbonitrile

Reduction:
3-(Aminomethyl)-1H-indazole

Starting Material:
2-Fluorobenzonitrile

Click to download full resolution via product page

Caption: General synthetic workflow for 3-(Aminomethyl)-1H-indazole.

Experimental Protocol: General Reduction of a Nitrile

A general procedure for the reduction of a nitrile, such as 1H-indazole-3-carbonitrile, to a
primary amine is provided below. Note: This is a generalized protocol and specific reaction
conditions may need to be optimized.

e Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a
reflux condenser, and a nitrogen inlet is charged with a solution of the reducing agent (e.g.,
lithium aluminum hydride) in an anhydrous ether solvent (e.g., THF, diethyl ether) under a
nitrogen atmosphere.

» Addition of Starting Material: A solution of 1H-indazole-3-carbonitrile in the same anhydrous
solvent is added dropwise to the stirred suspension of the reducing agent at a controlled
temperature (typically 0 °C).

o Reaction: The reaction mixture is then allowed to warm to room temperature and may be
heated to reflux for a specified period to ensure complete conversion. The progress of the
reaction is monitored by thin-layer chromatography (TLC).

e Quenching: Upon completion, the reaction is carefully quenched by the sequential dropwise
addition of water, followed by an aqueous solution of sodium hydroxide, and then more
water, while cooling in an ice bath.

e Work-up: The resulting precipitate is filtered off and washed with the ether solvent. The
combined organic filtrates are dried over an anhydrous salt (e.g., Na2S0a.), filtered, and the
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solvent is removed under reduced pressure to yield the crude product.

 Purification: The crude 3-(Aminomethyl)-1H-indazole can be purified by column
chromatography on silica gel or by recrystallization.

Biological Activity and Therapeutic Potential

Indazole derivatives are well-documented as potent inhibitors of various protein kinases, many
of which are implicated in cancer and other diseases. The 1H-indazole scaffold often serves as
an effective hinge-binding motif in kinase inhibitors. The aminomethyl group at the C-3 position
can participate in crucial hydrogen bonding interactions within the active site of target enzymes.

Kinase Inhibition

Research has shown that derivatives of 3-aminoindazole are potent inhibitors of several
kinases, including:

o BCR-ABL.: A fusion protein tyrosine kinase that is a key driver in chronic myeloid leukemia
(CML).

o Fibroblast Growth Factor Receptors (FGFRSs): A family of receptor tyrosine kinases whose
dysregulation is implicated in various cancers.

o Pim Kinases: A family of serine/threonine kinases involved in cell survival and proliferation.

The inhibitory activity of various indazole derivatives against specific kinases is summarized in
the table below.

Compound Class Target Kinase(s) Reported ICsolActivity

Potent inhibition, including the
T315] mutant

3-Aminoindazole Derivatives BCR-ABL

o . ICs0 values in the low
3-(Pyridin-3-yl)-1H-indazole FGFR1-4
nanomolar range (0.9—6.1 nM)

3-(Pyrazin-2-yl)-1H-indazoles pan-Pim Kinases Potent inhibition
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Anticancer Activity and Mechanism of Action

Derivatives of 3-(Aminomethyl)-1H-indazole have demonstrated significant antiproliferative
activity against various cancer cell lines. The mechanism of action is often linked to the
inhibition of key signaling pathways that control cell growth, survival, and apoptosis.

One study on a 3,5-disubstituted indazole derivative revealed its ability to induce apoptosis and
cause cell cycle arrest in the GO/G1 phase. This was linked to the inhibition of the p53/MDM2
pathway. MDM2 is a negative regulator of the p53 tumor suppressor protein. Inhibition of the
p53-MDMZ2 interaction leads to the stabilization and activation of p53, resulting in the
transcription of genes that promote apoptosis and cell cycle arrest.
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Caption: Postulated signaling pathway for anticancer activity.

Experimental Protocols for Biological Assays

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to
adhere overnight.

Compound Treatment: The cells are then treated with various concentrations of the test
compound (e.g., a 3-(Aminomethyl)-1H-indazole derivative) and a vehicle control for a
specified duration (e.g., 48 or 72 hours).

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-
diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.

Formazan Solubilization: The resulting formazan crystals, formed by metabolically active
cells, are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based
solution).

Absorbance Measurement: The absorbance of each well is measured using a microplate
reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated
relative to the vehicle-treated control cells.

Cell Treatment: Cells are treated with the test compound at various concentrations for a
defined period.

Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-
buffered saline (PBS).

Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-
FITC and Propidium lodide (PI) according to the manufacturer's protocol.

Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-
positive/Pl-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive
cells are in late apoptosis or necrosis.
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Conclusion

3-(Aminomethyl)-1H-indazole is a valuable building block in the design and synthesis of novel
therapeutic agents. Its amenability to chemical modification and the proven biological activity of
the indazole scaffold make it a compound of high interest for researchers in drug discovery.
The insights provided in this technical guide regarding its synthesis, biological activities, and
relevant experimental protocols are intended to support further investigation into the
therapeutic potential of this and related compounds.

 To cite this document: BenchChem. [Technical Guide: 3-(Aminomethyl)-1H-indazole in Drug
Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1286614#3-aminomethyl-1h-indazole-cas-number-
and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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